REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[O:6]1[C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[C:10]=2[O:9][CH2:8][CH2:7]1>>[Cl:1][S:2]([C:13]1[CH:14]=[C:15]([C:16]([OH:18])=[O:17])[C:10]2[O:9][CH2:8][CH2:7][O:6][C:11]=2[CH:12]=1)(=[O:5])=[O:3]
|
Name
|
|
Quantity
|
670 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a condenser
|
Type
|
TEMPERATURE
|
Details
|
being maintained at 5°-10° C
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried again
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |